molecular formula C17H28O6 B14090839 7-Hydroxydihydrobotrydial

7-Hydroxydihydrobotrydial

Cat. No.: B14090839
M. Wt: 328.4 g/mol
InChI Key: QFIZHIXXEOCVCR-QKWFZOGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

7-Hydroxydihydrobotrydial undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Hydroxydihydrobotrydial involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in microbial growth .

Comparison with Similar Compounds

7-Hydroxydihydrobotrydial can be compared with other botryane sesquiterpenoids such as:

Properties

Molecular Formula

C17H28O6

Molecular Weight

328.4 g/mol

IUPAC Name

[(1R,3R,4S,7S,8S,9R,11S,12S)-3,7,12-trihydroxy-2,2,4,9-tetramethyl-6-oxatricyclo[6.3.1.04,12]dodecan-11-yl] acetate

InChI

InChI=1S/C17H28O6/c1-8-6-10(23-9(2)18)12-15(3,4)14(20)16(5)7-22-13(19)11(8)17(12,16)21/h8,10-14,19-21H,6-7H2,1-5H3/t8-,10+,11-,12+,13+,14-,16+,17-/m1/s1

InChI Key

QFIZHIXXEOCVCR-QKWFZOGPSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@@]3([C@H]1[C@H](OC[C@]3([C@@H](C2(C)C)O)C)O)O)OC(=O)C

Canonical SMILES

CC1CC(C2C(C(C3(C2(C1C(OC3)O)O)C)O)(C)C)OC(=O)C

Origin of Product

United States

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